molecular formula C26H30N2O5S B12476658 N-(2-methoxy-5-methylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

N-(2-methoxy-5-methylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

Cat. No.: B12476658
M. Wt: 482.6 g/mol
InChI Key: QGPZGUPLJNYSRU-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy, methyl, sulfonyl, and phenylethyl groups attached to a glycinamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) or halogenating agents (bromine or chlorine).

Major Products Formed

    Oxidation: Formation of 2-methoxy-5-methylbenzoic acid or 2-methoxy-5-methylbenzaldehyde.

    Reduction: Formation of 2-methoxy-5-methylphenyl sulfide or thiol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl groups.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-5-methylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is unique due to its combination of functional groups, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H30N2O5S

Molecular Weight

482.6 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide

InChI

InChI=1S/C26H30N2O5S/c1-19-10-12-23(32-3)22(16-19)27-26(29)18-28(15-14-21-8-6-5-7-9-21)34(30,31)25-17-20(2)11-13-24(25)33-4/h5-13,16-17H,14-15,18H2,1-4H3,(H,27,29)

InChI Key

QGPZGUPLJNYSRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C)OC

Origin of Product

United States

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